molecular formula C21H25BrN4O5S B4065464 (5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine

(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine

Cat. No. B4065464
M. Wt: 525.4 g/mol
InChI Key: RZJSCMXDPNPGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a bromophenyl sulfonyl group, a piperazine ring, a nitrophenyl group, and a tetrahydrofuran ring. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromophenyl sulfonyl group could potentially be introduced via a sulfonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl sulfonyl and nitrophenyl groups are aromatic, while the piperazine and tetrahydrofuran rings are aliphatic .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the bromine atom, which could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and nitro groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Therapeutic Potential

  • A study elaborated on the synthesis of a new series of derivatives initiated by treating secondary amines with 4-bromomethylbenzenesulfonyl chloride, leading to compounds exhibiting good enzyme inhibitory activity. Particularly, one compound showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, comparing favorably with reference standards, and demonstrated activity against both Gram-positive and Gram-negative bacterial strains, indicating potential as therapeutic agents (Hussain et al., 2017).

Reaction Mechanisms and Kinetics

  • Research on the kinetics of nitroso group transfer to secondary amines in different solvents has provided insights into the mechanistic pathways of such reactions, which are crucial for the understanding and development of new compounds with improved reactivity and stability (García‐Río et al., 1996).

Coordination Chemistry

  • Studies on nickel(II) complexes with flexidentate Schiff base ligands, which include derivatives related to the compound , have unveiled the effects of substitution on coordination geometry, showcasing the versatility of these compounds in forming various complex geometries with potential implications in catalysis and material science (Mukhopadhyay et al., 2003).

Nanofiltration Membranes

  • Novel sulfonated aromatic diamine monomers were synthesized for the preparation of thin-film composite nanofiltration membranes, demonstrating the utility of such compounds in enhancing water flux and dye rejection capabilities, which could be critical for water purification technologies (Liu et al., 2012).

Polymer Chemistry

  • The reactivity of bis-benzoxazine monomers with commercially available amines, including compounds structurally related to the one , was investigated to improve the understanding of curing processes and material properties of thermosetting resins, which are essential for advancing polymer science and engineering applications (Sun et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken while handling it .

properties

IUPAC Name

5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN4O5S/c22-16-3-6-19(7-4-16)32(29,30)25-11-9-24(10-12-25)17-5-8-21(26(27)28)20(14-17)23-15-18-2-1-13-31-18/h3-8,14,18,23H,1-2,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJSCMXDPNPGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine
Reactant of Route 2
Reactant of Route 2
(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine
Reactant of Route 3
Reactant of Route 3
(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine
Reactant of Route 4
Reactant of Route 4
(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine
Reactant of Route 5
Reactant of Route 5
(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine
Reactant of Route 6
Reactant of Route 6
(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.